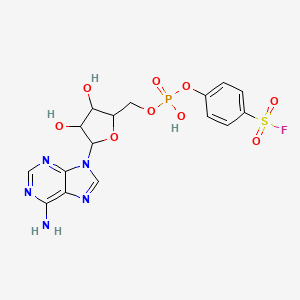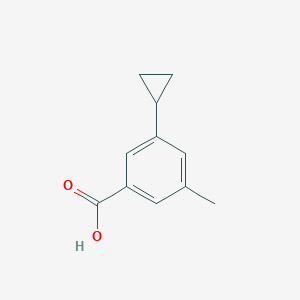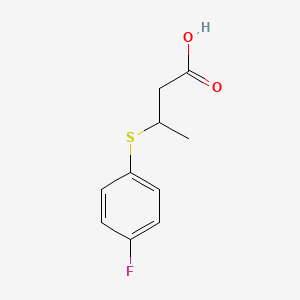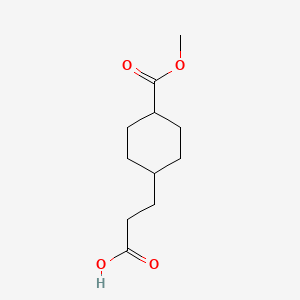![molecular formula C18H23N B12068351 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a tert-butyl group attached to a biphenyl structure, which is further connected to an ethanamine moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The initial step involves the coupling of 4-tert-butylphenylboronic acid with a halogenated biphenyl compound using a palladium-catalyzed Suzuki coupling reaction.
Reduction and Amination: The resulting biphenyl intermediate is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, typically using hydrogen gas and palladium catalysts, convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalysts, mild temperatures.
Substitution: Halogenating agents, alkoxides, appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated products.
Scientific Research Applications
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine finds applications in various fields:
Mechanism of Action
The mechanism of action of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Shares a similar biphenyl structure but contains an oxadiazole ring instead of an ethanamine moiety.
4-tert-Butylphenylboronic acid: Contains the tert-butylphenyl group but lacks the biphenyl and ethanamine components.
Phenol, p-tert-butyl-: Features the tert-butylphenyl group attached to a phenol instead of a biphenyl and ethanamine.
Uniqueness
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine is unique due to its combination of a tert-butyl-substituted biphenyl structure with an ethanamine group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H23N |
|---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
2-[3-(4-tert-butylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C18H23N/c1-18(2,3)17-9-7-15(8-10-17)16-6-4-5-14(13-16)11-12-19/h4-10,13H,11-12,19H2,1-3H3 |
InChI Key |
PQRSUBNKALFKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[4-(6-Aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12068290.png)





![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)





